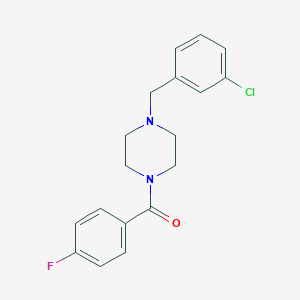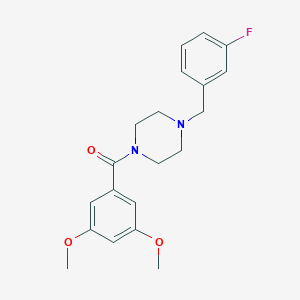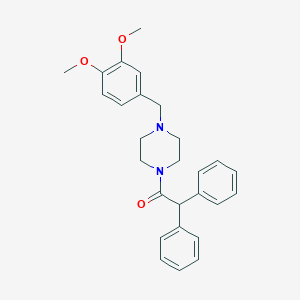
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the oxadiazole family. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic electronics.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not yet fully understood. However, several studies have suggested that this compound induces cell death by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Furthermore, this compound has been reported to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high potency against cancer cells. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent analogs. Another direction is to explore the potential applications of this compound in other fields such as material science and organic electronics. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods, including cyclization of 2-(2-bromophenyl) hydrazinecarboxamide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(2-bromophenyl) hydrazinecarboxamide with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. Both methods have been shown to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess antifungal and antibacterial activities.
Eigenschaften
Produktname |
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Molekularformel |
C17H15BrN2O4 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15BrN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-20-17(24-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3 |
InChI-Schlüssel |
PGBSEDMSRPJULA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
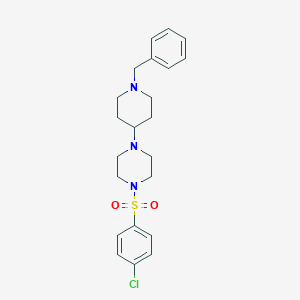
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
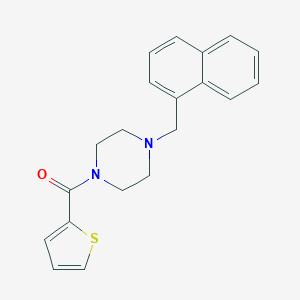
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
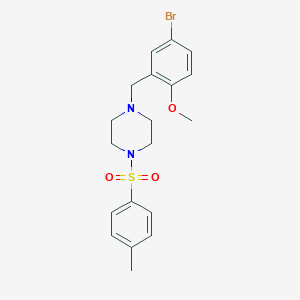
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
